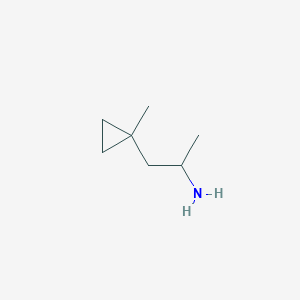
3,5-dichloro-N-(2,4-difluorophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,5-dichloro-N-(2,4-difluorophenyl)benzamide”, also known as DCFB, is a chemical compound that has generated a lot of interest in scientific research. It has a molecular formula of C13H7Cl2F2NO and an average mass of 302.104 Da .
Synthesis Analysis
The synthesis of dichlorobenzamide derivatives, including “this compound”, involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C . These reactions afford a series of dichlorobenzamide derivatives in good yields .Molecular Structure Analysis
The molecular structure of “this compound” has been established by X-ray crystallography . The compound crystallizes in triclinic space group Pī .Wirkmechanismus
The mechanism of action of 3,5-dichloro-N-(2,4-difluorophenyl)benzamide involves its inhibition of protein kinases. Protein kinases are enzymes that add phosphate groups to other proteins, which can activate or deactivate them. This compound binds to the ATP-binding site of protein kinases, preventing them from adding phosphate groups to their substrates. This inhibition can lead to a variety of downstream effects, depending on the specific protein kinase being targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific protein kinases being targeted. Some of the effects that have been observed in scientific research include changes in cell signaling pathways, gene expression, and cell proliferation. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in certain cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,5-dichloro-N-(2,4-difluorophenyl)benzamide in lab experiments is its specificity for protein kinases. It has been shown to be a potent inhibitor of several protein kinases, making it a useful tool compound for studying their functions. However, one limitation of using this compound is its potential off-target effects. It is important to carefully control for these effects in experimental design and analysis.
Zukünftige Richtungen
There are several future directions for research involving 3,5-dichloro-N-(2,4-difluorophenyl)benzamide. One area of interest is its potential as a therapeutic agent for cancer treatment. Its ability to induce apoptosis in cancer cells makes it a promising candidate for further study. In addition, there is ongoing research into the development of more specific and potent protein kinase inhibitors, which could lead to improved treatments for a variety of diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential off-target effects, in order to maximize its usefulness as a tool compound in scientific research.
Synthesemethoden
The synthesis of 3,5-dichloro-N-(2,4-difluorophenyl)benzamide involves several steps. The first step is the reaction of 2,4-difluoroaniline with 3,5-dichlorobenzoyl chloride to form this compound. This reaction is typically carried out in a solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain a pure sample of the compound.
Wissenschaftliche Forschungsanwendungen
3,5-dichloro-N-(2,4-difluorophenyl)benzamide has a wide range of scientific research applications. It is commonly used as a tool compound to study protein kinases, which are important regulatory enzymes in cells. It has been shown to inhibit several protein kinases, including Akt, JNK, and p38 MAPK. This inhibition can lead to a variety of downstream effects, such as changes in cell signaling pathways, gene expression, and cell proliferation.
Eigenschaften
IUPAC Name |
3,5-dichloro-N-(2,4-difluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F2NO/c14-8-3-7(4-9(15)5-8)13(19)18-12-2-1-10(16)6-11(12)17/h1-6H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNFKPFPZBYVMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(furan-2-ylmethyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2791561.png)
![Ethyl 4-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzoate](/img/structure/B2791562.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzothiazole-2-carboxamide](/img/structure/B2791567.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2791568.png)



![3-(2,6-Dichlorophenyl)-5-[2-(2-methoxyanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2791576.png)
![2-((4-methoxyphenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2791577.png)

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2791580.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2791581.png)
